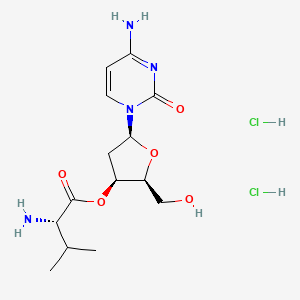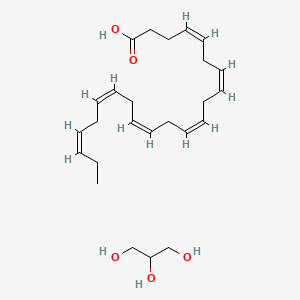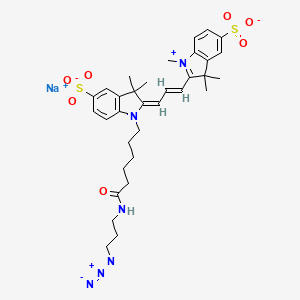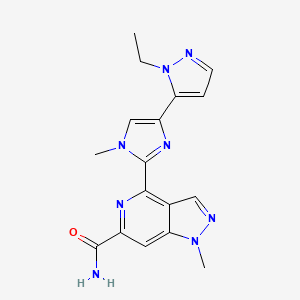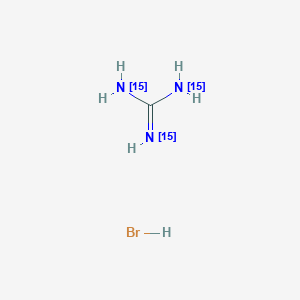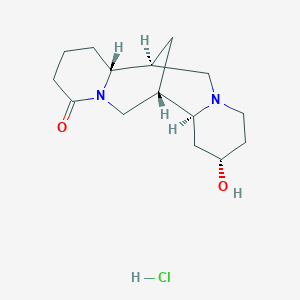
13-Hydroxylupanine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroxylupanine (hydrochloride) is a quinolizidine alkaloid derived from the plant genus Lupinus It is a secondary metabolite known for its biological activity, including its effects on the nervous system and muscle tissues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxylupanine typically involves the extraction from plant sources, particularly from Lupinus species. The process includes the following steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Hydrochloride Formation: The purified 13-Hydroxylupanine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of 13-Hydroxylupanine (hydrochloride) follows similar extraction and purification processes but on a larger scale. The use of automated extraction and purification systems ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: 13-Hydroxylupanine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinolizidine derivatives.
Wissenschaftliche Forschungsanwendungen
13-Hydroxylupanine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference compound in the study of quinolizidine alkaloids and their derivatives.
Biology: It is studied for its effects on the nervous system and muscle tissues, particularly its ability to block ganglionic transmission and affect cardiac contractility.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of bioactive compounds for agricultural purposes, such as natural pesticides.
Wirkmechanismus
The mechanism of action of 13-Hydroxylupanine (hydrochloride) involves its interaction with specific molecular targets in the nervous system and muscle tissues. It blocks ganglionic transmission by inhibiting the release of neurotransmitters, leading to decreased cardiac contractility and contraction of uterine smooth muscle. The exact molecular pathways and targets are still under investigation, but it is believed to involve ion channels and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Lupanine: Another quinolizidine alkaloid with similar biological activity but differing in its hydroxylation pattern.
Multiflorine: A related compound with distinct structural features and biological effects.
Angustifoline: Another alkaloid with similar pharmacological properties but different chemical structure.
Uniqueness: 13-Hydroxylupanine (hydrochloride) is unique due to its specific hydroxylation at the 13th position, which imparts distinct biological activities compared to other quinolizidine alkaloids. Its ability to block ganglionic transmission and affect cardiac and uterine muscle tissues makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H25ClN2O2 |
|---|---|
Molekulargewicht |
300.82 g/mol |
IUPAC-Name |
(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;/h10-14,18H,1-9H2;1H/t10-,11-,12-,13+,14-;/m0./s1 |
InChI-Schlüssel |
AYMJJTYUDBRBRA-ZYCIOZJRSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O.Cl |
Kanonische SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


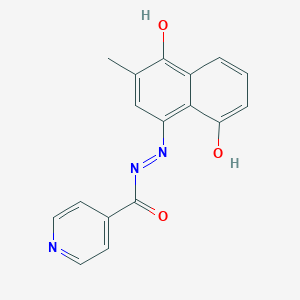

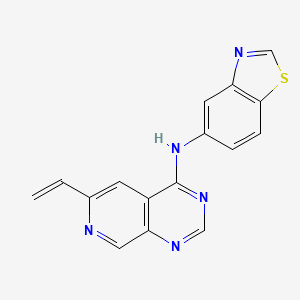
![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)


![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
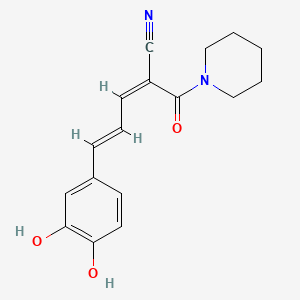
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
